![molecular formula C14H13N3O2 B4649407 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4649407.png)
5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell proliferation, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of various microorganisms. It has also been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure, which allows for specific targeting of biological molecules. However, one limitation is that the compound may have different effects in different cell types or animal models, which can make interpretation of results challenging.
Future Directions
Future research on 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile could focus on the following areas:
1. Investigating the compound's potential as a fluorescent probe for detecting metal ions in biological systems.
2. Studying the compound's effects on specific enzymes or signaling pathways involved in cancer cell proliferation, inflammation, or microbial growth.
3. Exploring the use of the compound in combination with other drugs or therapies to enhance its effectiveness.
4. Investigating the compound's potential as a therapeutic agent for other diseases or conditions.
5. Developing new synthesis methods or modifications of the compound to improve its biological activity or reduce toxicity.
In conclusion, 5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has potential biological activities and has been extensively studied in scientific research. Its unique chemical structure and potential therapeutic applications make it an important compound for future research.
Scientific Research Applications
5-(allylamino)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential biological activities. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-8-16-14-11(9-15)17-13(19-14)10-6-4-5-7-12(10)18-2/h3-7,16H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPNISBYRRVTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)NCC=C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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